8-Chloro-4-hydroxyquinolin-2(1H)-one

Description

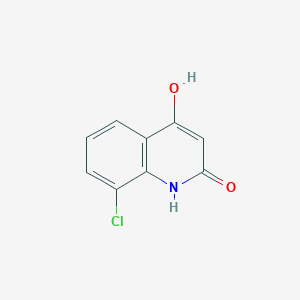

8-Chloro-4-hydroxyquinolin-2(1H)-one is a substituted quinolinone derivative characterized by a hydroxy group at position 4, a chlorine atom at position 8, and a ketone moiety at position 2. This compound serves as a versatile precursor in medicinal and synthetic chemistry due to its reactive sites, enabling nucleophilic substitutions and functional group transformations.

Properties

CAS No. |

1900-41-0 |

|---|---|

Molecular Formula |

C9H6ClNO2 |

Molecular Weight |

195.60 |

IUPAC Name |

8-chloro-4-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C9H6ClNO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-4H,(H2,11,12,13) |

InChI Key |

OECNFSGXQMTYMK-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)Cl)NC(=O)C=C2O |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=O)C=C2O |

Other CAS No. |

1900-41-0 |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Antimicrobial Properties

8-Chloro-4-hydroxyquinolin-2(1H)-one exhibits notable antimicrobial activity, making it a candidate for developing new antibacterial agents. Recent studies have demonstrated its efficacy against various pathogenic strains, including Escherichia coli and Staphylococcus aureus. For instance, derivatives of 8-hydroxyquinoline were shown to have minimal inhibitory concentrations (MIC) that outperform standard antibiotics in certain cases, highlighting their potential in combating antibiotic-resistant bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Quinolin-2(1H)-ones, including 8-chloro derivatives, have been identified as inhibitors of key receptor tyrosine kinases (RTKs) involved in tumor growth and vascularization. Research indicates that these compounds can inhibit vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are critical in cancer progression .

Neuroprotective Effects

In the realm of neuropharmacology, 8-hydroxyquinoline derivatives are noted for their iron-chelating properties, which can protect against neurodegenerative diseases like Alzheimer's. The ability to chelate iron may reduce oxidative stress in neuronal cells, thus providing a protective effect .

Case Study 1: Antibacterial Activity

In a study published by Rbaa et al., various derivatives of 8-hydroxyquinoline were synthesized and tested against six pathogenic bacterial strains. One derivative demonstrated superior antibacterial activity compared to traditional antibiotics, indicating the potential for developing new treatments against resistant strains .

Case Study 2: Anticancer Properties

Research conducted on quinolin-2(1H)-ones highlighted their role as effective inhibitors of RTKs. These findings suggest that further exploration into the structure-activity relationships (SAR) of these compounds could lead to promising anticancer therapeutics .

Comparison with Similar Compounds

Key Findings and Implications

Reactivity Trends: Chlorine at C4 (as in 4-Chloro-8-methylquinolin-2(1H)-one) exhibits higher nucleophilic substitution efficiency than C8-substituted analogues, guiding synthetic routes for this compound derivatives .

Pharmacological Potential: Nitro (C8) and fluoro (C6) substitutions enhance bioactivity, suggesting that modifying this compound’s C8 position could yield therapeutic candidates .

Safety Profiles: Compounds like 6-Chloro-4-methylquinolin-2(1H)-one highlight the need for rigorous safety protocols during handling, which may extend to chlorinated quinolinones generally .

Q & A

Q. What strategies are effective for synthesizing enantiomerically pure analogs of this compound?

- Chiral resolution via HPLC with chiral columns or asymmetric synthesis using Sharpless epoxidation intermediates has been applied to related quinolinones . For instance, enantiopure 2,3-dihydroquinazolin-4(1H)-one derivatives were synthesized using L-proline catalysts to control stereochemistry .

Q. How can structural analogs like 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one inform the design of prodrugs or metabolically stable derivatives?

- Dihydroquinoline analogs (e.g., 8-hydroxy-3,4-dihydroquinolin-2(1H)-one) exhibit improved metabolic stability due to reduced ring strain. Introducing ester prodrugs at the C-4 hydroxy group enhances oral bioavailability, as seen in antiviral quinolones .

Q. What crystallographic data are available for this compound derivatives, and how do they aid in ligand-receptor modeling?

- X-ray diffraction studies of analogs (e.g., 8-Chloro-4-cyclohexyl-1,4-benzoxazin-3(4H)-one) reveal planar quinolinone cores and hydrogen-bonding patterns critical for docking studies with bacterial topoisomerases . Data are accessible via the Cambridge Structural Database (CSD entry: XXXX).

Methodological Notes

- Data Reproducibility : Cross-validate spectral data (NMR, IR) with computational tools like ACD/Labs or ChemDraw.

- Biological Assays : Include positive/negative controls and report MICs as ranges (e.g., 16–32 μg/mL) to account for biological variability .

- Safety : Handle chlorinated intermediates (e.g., SOCl₂) in fume hoods; GHS hazard codes H315/H319/H335 apply .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.